(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
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Overview
Description
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazine ring, a piperazine ring, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride typically involves multiple steps. The process begins with the preparation of the thiadiazine ring, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one
- (E)-3-phenyl-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one acetate
Uniqueness
The hydrochloride form of the compound offers enhanced stability and solubility compared to its non-salt counterparts. This makes it more suitable for various applications, particularly in biological and medicinal research.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS.ClH/c27-21(12-11-18-7-3-1-4-8-18)25-13-15-26(16-14-25)22-24-23-20(17-28-22)19-9-5-2-6-10-19;/h1-12H,13-17H2;1H/b12-11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBLJNTXPFUJRN-CALJPSDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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